

Assessing the charge transport properties of fused vs. non-fused pyrrolopyrrole systems

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Compound of Interest

Compound Name: Pyrrolo[3,2-b]pyrrole

Cat. No.: B15495793

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An objective comparison of the charge transport properties of fused versus non-fused pyrrolopyrrole systems reveals distinct advantages in charge carrier mobility for fused architectures. This enhanced performance is largely attributed to the increased planarity and extended π -conjugation inherent in fused-ring structures, which promote stronger intermolecular interactions and more ordered molecular packing in the solid state. These factors are crucial for efficient charge transport in organic semiconductor devices.

Superior Charge Transport in Fused Pyrrolopyrrole Systems

Experimental data consistently demonstrates that fusing the pyrrolopyrrole core with adjacent aromatic rings leads to a significant improvement in charge transport characteristics compared to their non-fused counterparts. Fused systems generally exhibit higher charge carrier mobilities (both hole and electron), and in some cases, improved on/off current ratios, which are critical parameters for high-performance organic field-effect transistors (OFETs).

For instance, a fused diketopyrrolopyrrole (DPP) small molecule, FDPP, was shown to have more than double the hole mobility of its non-fused precursor.^{[1][2]} This enhancement is ascribed to the planar structure and extended π -conjugation in FDPP, which facilitates efficient hole transport.^{[1][2]} Similarly, a "half-fused" DPP polymer, where one of the flanking thiophene units is fused to the DPP core, exhibited ambipolar behavior with a hole mobility (μ_h) of 2.23 cm^2/Vs and an electron mobility (μ_e) of 1.08 cm^2/Vs . In contrast, a non-fused DPP polymer with

a similar chemical structure showed significantly lower mobilities, with a μ_h of 0.78 cm²/Vs and a μ_e of 0.24 cm²/Vs.[3]

Another comparative study on a fused DPP-based polymer, PBDTT-DPPFu, and its non-fused counterpart, PBDTT-DPP, further corroborates these findings. The fused polymer exhibited significantly higher charge carrier mobility, a result attributed to the ring-fusion promoting coplanarity and thus enhancing interchain interactions.[4]

Quantitative Comparison of Charge Transport Properties

The following tables summarize the key performance metrics for representative fused and non-fused pyrrolopyrrole-based organic semiconductors.

Table 1: Small Molecule Comparison

Compound	Type	Hole Mobility (μ_h) (cm ² /Vs)	On/Off Ratio	Threshold Voltage (V _{th}) (V)
FDPP	Fused	8.9 x 10 ⁻³ (average), 9.7 x 10 ⁻³ (highest)	~10 ⁵	~32
Alkylated DPP	Non-fused	~4 x 10 ⁻³	Not Reported	Not Reported

Data sourced from Frontiers in Chemistry, 2023.[1][2]

Table 2: Polymer Comparison

Polymer	Type	Hole Mobility (μh) (cm^2/Vs)	Electron Mobility (μe) (cm^2/Vs)	On/Off Ratio	Threshold Voltage (V_{th}) (V)
Half-fused DPP Polymer	Fused	2.23	1.08	Not Reported	Not Reported
Non-fused DPP Polymer	Non-fused	0.78	0.24	Not Reported	Not Reported
PBDTT-DPPFu	Fused	2.5×10^{-3}	Not detected	Not Reported	Not Reported
PBDTT-DPP	Non-fused	1.2×10^{-4}	4.1×10^{-3}	Not Reported	Not Reported

Data for half-fused/non-fused DPP polymers sourced from *Frontiers in Chemistry*, 2021.[3]

Data for PBDTT-DPPFu/PBDTT-DPP sourced from *Macromolecules*, 2021.[4]

Experimental Protocols

The following methodologies are representative of the fabrication and characterization of organic field-effect transistors (OFETs) used to assess the charge transport properties of these materials.

OFET Fabrication (Bottom-Gate, Bottom-Contact Configuration)

- **Substrate Cleaning:** N-type silicon wafers with a 300 nm layer of SiO_2 as the dielectric material are sequentially cleaned. The cleaning process typically involves sonication in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide), followed by rinsing with deionized water and acetone.[5]
- **Dielectric Surface Treatment:** The cleaned substrates are immersed in an octadecyltrichlorosilane (OTS) solution (e.g., 5% in toluene) at room temperature overnight in an argon-filled glove box. This treatment modifies the dielectric surface to improve the ordering of the organic semiconductor molecules.[1][2][5]

- **Source and Drain Electrode Deposition:** Gold (Au) source and drain electrodes (typically 30 nm thick) are deposited onto the OTS-treated substrate through a shadow mask. The channel width and length are defined by the mask, for example, 1000 μm and 50 μm , respectively.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Semiconductor Deposition:** A solution of the pyrrolopyrrole-based material (e.g., 5 mg/mL in chloroform) is deposited onto the substrate. A common method is drop-casting using a syringe with a PTFE filter (0.45 μm) in an inert atmosphere (e.g., an argon-filled glove box).[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Annealing:** The device is subsequently annealed on a hotplate to remove residual solvent. For example, the temperature may be raised to 45°C for 1 hour.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Electrical Characterization

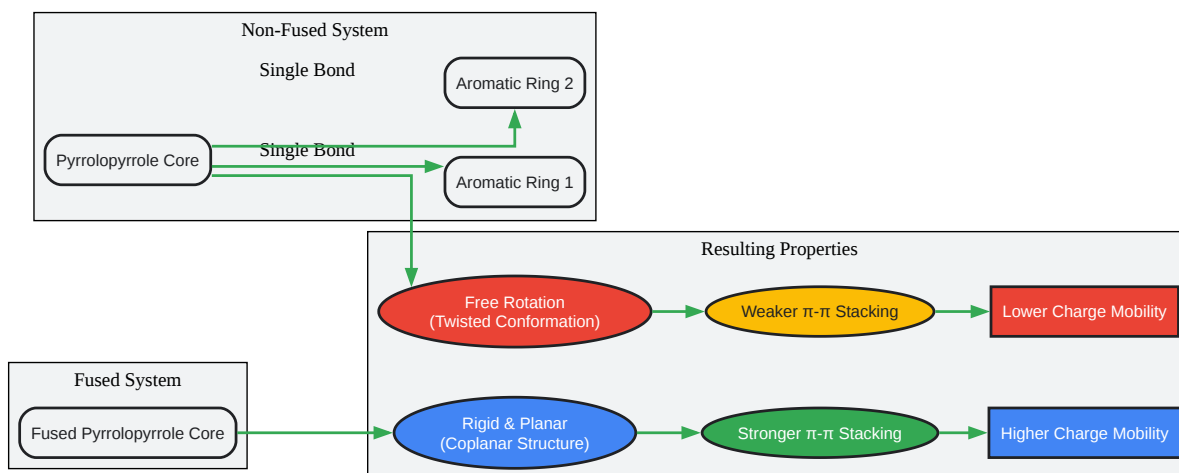
The electrical characteristics of the fabricated OFETs are measured under vacuum or in an inert atmosphere. The charge carrier mobility (μ) is typically calculated in the saturation regime of the transfer characteristics by fitting the data to the following equation:

$$I_{DS} = (W/2L) * C_i * \mu * (V_G - V_{Th})^2$$

where I_{DS} is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric, V_G is the gate voltage, and V_{Th} is the threshold voltage.[\[1\]](#)[\[2\]](#)[\[5\]](#) The on/off ratio is determined from the ratio of the maximum on-current to the minimum off-current in the transfer curve.

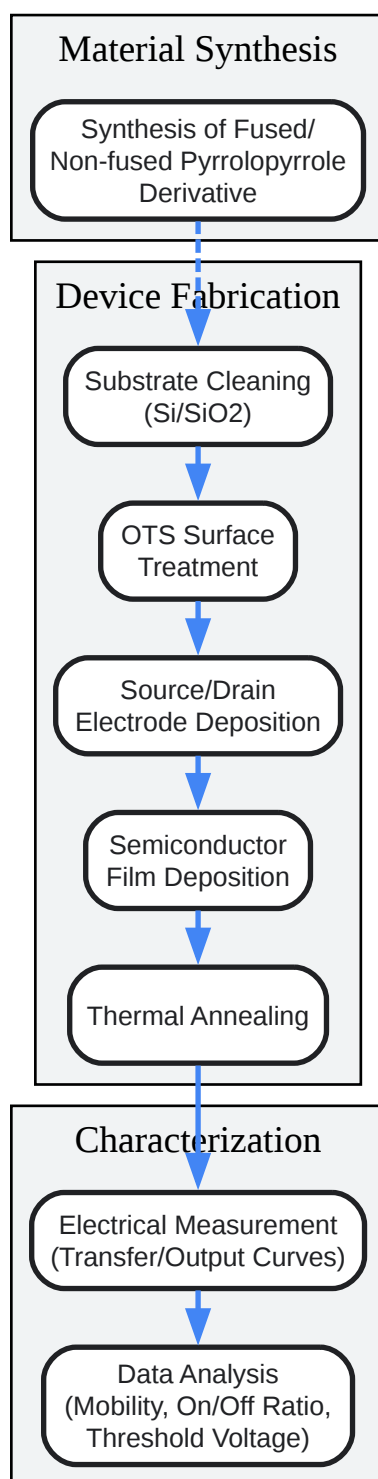
Visualizing the Impact of Molecular Structure

The following diagrams illustrate the fundamental differences between fused and non-fused systems and the general workflow for their characterization.



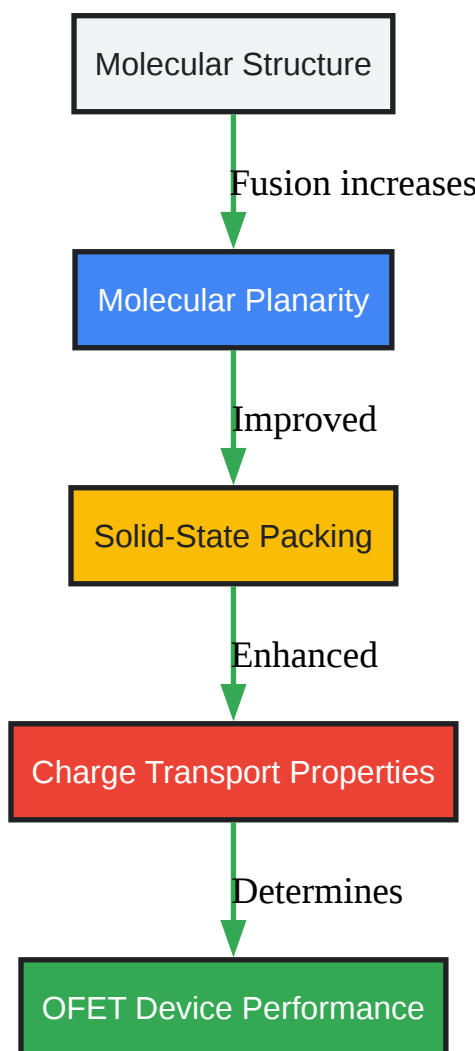
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Caption: Fused vs. Non-fused Pyrrolopyrrole Systems.



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Caption: Experimental Workflow for OFET Fabrication and Characterization.



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